2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

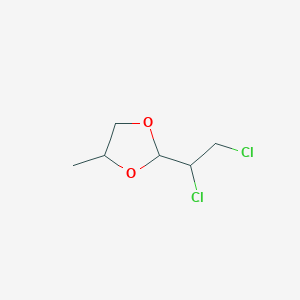

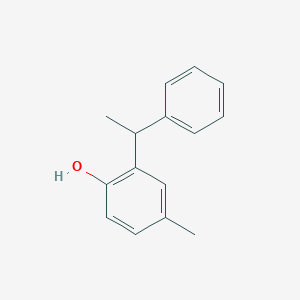

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane, also known as DCMD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless liquid with a molecular formula of C6H10Cl2O2 and a molecular weight of 191.05 g/mol. DCMD is a cyclic ether that contains two chloroethyl groups and a methyl group attached to a dioxolane ring.

Mechanism of Action

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane is a bifunctional alkylating agent that reacts with nucleophilic groups such as amino, hydroxyl, and thiol groups of biomolecules. The reaction results in the formation of covalent bonds between the biomolecules, leading to the crosslinking of the molecules. The crosslinking can alter the physical and chemical properties of the biomolecules, such as their stability, conformation, and activity.

Biochemical and Physiological Effects:

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been shown to have low toxicity in vitro and in vivo. However, its effects on the human body are not well understood. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been found to have anti-inflammatory and antitumor properties. It has also been used as a radioprotective agent in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in lab experiments include its ability to crosslink biomolecules without affecting their activity, its low toxicity, and its stability in various solvents. However, the limitations of using 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane include its potential to form non-specific crosslinks, its sensitivity to pH and temperature, and its potential to react with other molecules in the sample.

Future Directions

There are several future directions for the use of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in scientific research. One direction is the development of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane-based biomaterials for tissue engineering and regenerative medicine. Another direction is the use of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in the synthesis of drug delivery systems for targeted drug delivery. Additionally, 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane can be used in the fabrication of biosensors for the detection of biomolecules. Further research is needed to explore the potential applications of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in various fields of science.

Conclusion:

In conclusion, 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane is a versatile chemical compound that has been widely used in scientific research for its unique properties. It can be synthesized through a multistep process and has been found to be effective in the crosslinking of biomolecules. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has low toxicity and has been used in various applications such as the preparation of biomaterials, drug delivery systems, and biosensors. Further research is needed to explore the potential applications of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in various fields of science.

Synthesis Methods

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane can be synthesized through a multistep process that involves the reaction of 2-chloroethanol with paraformaldehyde to form a cyclic acetal intermediate. The intermediate is then reacted with hydrochloric acid and sodium hydroxide to produce 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane. The synthesis method has been optimized to obtain high yields of pure 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane.

Scientific Research Applications

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been extensively used in scientific research as a crosslinking agent for various biomolecules such as proteins, nucleic acids, and carbohydrates. It is also used as a solvent for lipids and as a stabilizer for enzymes. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been found to be effective in the preparation of biomaterials, drug delivery systems, and biosensors. Additionally, it has been used in the synthesis of various organic compounds.

properties

CAS RN |

10232-90-3 |

|---|---|

Product Name |

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane |

Molecular Formula |

C6H10Cl2O2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

2-(1,2-dichloroethyl)-4-methyl-1,3-dioxolane |

InChI |

InChI=1S/C6H10Cl2O2/c1-4-3-9-6(10-4)5(8)2-7/h4-6H,2-3H2,1H3 |

InChI Key |

BNSRVFGXRITOQK-UHFFFAOYSA-N |

SMILES |

CC1COC(O1)C(CCl)Cl |

Canonical SMILES |

CC1COC(O1)C(CCl)Cl |

Other CAS RN |

10232-90-3 |

synonyms |

2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

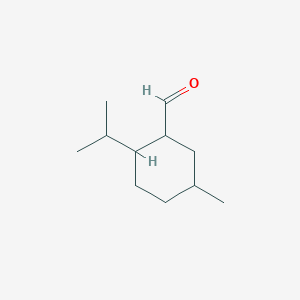

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)